3-Methyltoxoflavin

Description

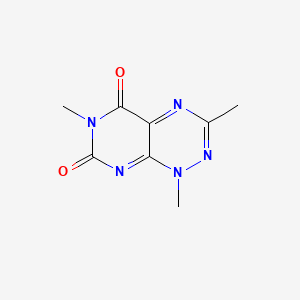

Structure

3D Structure

Properties

IUPAC Name |

1,3,6-trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c1-4-9-5-6(13(3)11-4)10-8(15)12(2)7(5)14/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXHNWKHOFNPDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC(=O)N(C(=O)C2=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801332002 | |

| Record name | 1,3,6-trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14726526 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

32502-62-8 | |

| Record name | 3-Methyltoxoflavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032502628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6-trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYLTOXOFLAVIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE4E342X6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methyltoxoflavin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methyltoxoflavin has emerged as a potent small molecule with significant therapeutic potential, particularly in the fields of oncology and virology. This technical guide provides an in-depth exploration of its core mechanism of action, focusing on its molecular target, downstream signaling cascades, and cellular consequences. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate reproducible research. Furthermore, critical signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of this compound's biological activities.

Primary Molecular Target: Protein Disulfide Isomerase (PDI)

The principal molecular target of this compound is Protein Disulfide Isomerase (PDI), a chaperone protein residing in the endoplasmic reticulum (ER) that is critical for the proper folding and disulfide bond formation of nascent proteins. This compound is a potent inhibitor of PDI, with a half-maximal inhibitory concentration (IC50) of 170 nM.[1] Inhibition of PDI's reductase activity disrupts proteostasis within the ER, leading to an accumulation of misfolded proteins and triggering the Unfolded Protein Response (UPR) or ER stress.

Cellular Mechanism of Action

Inhibition of PDI by this compound initiates a cascade of downstream cellular events, culminating in cell death through a unique combination of pathways. This multifaceted mechanism makes it a promising candidate for targeting diseases characterized by high protein synthesis and secretion, such as cancer.

Induction of Endoplasmic Reticulum (ER) Stress

By inhibiting PDI, this compound directly induces ER stress. The accumulation of unfolded proteins activates the three primary arms of the UPR:

-

PERK (PKR-like endoplasmic reticulum kinase): Leads to the phosphorylation of eIF2α, transiently attenuating global protein synthesis while promoting the translation of specific stress-responsive transcripts like ATF4.

-

IRE1α (Inositol-requiring enzyme 1α): Activates the splicing of XBP1 mRNA, leading to the production of a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

-

ATF6 (Activating transcription factor 6): Translocates to the Golgi apparatus for cleavage, releasing a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones.

Activation of the Nrf2 Antioxidant Response

This compound treatment leads to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[1] Nrf2 is a master regulator of cellular redox homeostasis. Under normal conditions, it is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to stressors like this compound, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This leads to the upregulation of cytoprotective genes, including heme oxygenase 1 (HMOX1) and SLC7A11, a component of the cystine/glutamate antiporter system Xc-.[1]

Induction of Autophagy and Ferroptosis

Interestingly, the cell death induced by this compound is not primarily through apoptosis or necrosis. Instead, it triggers a mixed-modal cell death characterized by autophagy and ferroptosis.[1]

-

Autophagy: This is a cellular recycling process where damaged organelles and protein aggregates are engulfed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. The induction of ER stress by this compound is a known trigger for autophagy.

-

Ferroptosis: This is an iron-dependent form of regulated cell death driven by the accumulation of lipid peroxides. The upregulation of SLC7A11 via the Nrf2 pathway can influence the cellular redox state and sensitivity to ferroptosis. It is noteworthy that autophagy can contribute to ferroptosis by degrading ferritin (ferritinophagy), thereby increasing the intracellular labile iron pool.[2][3]

The interplay between these pathways is complex and likely cell-type dependent, but it underscores a unique and potent mechanism for inducing cell death in cancer cells, particularly in glioblastoma.[1][3]

Therapeutic Applications

Anti-Cancer Activity: Glioblastoma

This compound has demonstrated significant cytotoxicity in a panel of human glioblastoma cell lines.[1] Glioblastoma is a highly aggressive brain tumor characterized by high rates of protein synthesis and a dependence on pathways that this compound perturbs. Its ability to induce a non-apoptotic form of cell death is particularly promising for overcoming the resistance to apoptosis often seen in cancer.

Antiviral Activity

This compound has also been identified as a potent antiviral agent, particularly against Chikungunya virus (CHIKV) and Yellow Fever Virus (YFV).[4] The proper folding of viral glycoproteins, which is essential for viral entry and replication, is dependent on host cell machinery, including PDI. By inhibiting PDI, this compound can disrupt the viral life cycle.

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity.

| Parameter | Value | Target/System | Reference |

| IC50 | 170 nM | Protein Disulfide Isomerase (PDI) | [1] |

Table 1: In Vitro Inhibitory Activity of this compound.

| Cell Line | Parameter | Value | Assay | Reference |

| Huh-7 | EC50 | 0.19 µM | Anti-CHIKV Activity | [4] |

| Huh-7 | CC50 | 3.2 µM | Cytotoxicity | [1] |

| Huh-7 | EC50 | 0.37 µM | Anti-YFV Activity | [4] |

| U87MG | Cytotoxicity | Dose-dependent | MTT Assay | [1] |

Table 2: Antiviral and Cytotoxic Activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

PDI Inhibition Assay (Insulin Reduction Assay)

This assay measures the reductase activity of PDI by monitoring the aggregation of the insulin B chain upon reduction of its disulfide bonds.

-

Reagents:

-

100 mM Potassium Phosphate buffer, pH 7.4

-

2 mM EDTA

-

0.1 mM Bovine Insulin

-

0.75 mM Dithiothreitol (DTT)

-

Purified human PDI (e.g., 0.8 µM)

-

This compound (or other inhibitors) at various concentrations.

-

-

Procedure:

-

In a 96-well plate, combine the potassium phosphate buffer, EDTA, insulin, and PDI.

-

Add this compound at the desired concentrations.

-

Initiate the reaction by adding DTT.

-

Measure the increase in absorbance at 650 nm over time at 25°C. The aggregation of the reduced insulin chains causes turbidity, leading to an increase in absorbance.

-

The rate of insulin reduction is determined from the linear portion of the absorbance curve.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Seeding:

-

Seed cells (e.g., U87MG glioblastoma cells) in a 96-well plate at a density of 5,000 cells per well.[1]

-

Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

-

Treatment:

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to untreated control cells.

-

Western Blot for ER Stress and Nrf2 Pathway Proteins

This technique is used to detect changes in the expression and localization of key proteins.

-

Cell Lysis:

-

Treat cells with this compound for the desired time.

-

For total protein, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractions (to assess Nrf2 translocation), use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., BiP, CHOP, IRE1α, Nrf2, Lamin B for nuclear fraction, β-actin for loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

Autophagy Detection (LC3-II Immunofluorescence)

This method visualizes the formation of autophagosomes by detecting the punctate localization of LC3-II.

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat cells with this compound for the desired time. Include positive (e.g., starvation) and negative controls.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against LC3 overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain nuclei with DAPI.

-

-

Imaging:

Ferroptosis Assay (Lipid Peroxidation using C11-BODIPY)

This assay measures lipid peroxidation, a key hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

-

Cell Treatment:

-

Treat cells with this compound, a positive control for ferroptosis (e.g., erastin or RSL3), and a ferroptosis inhibitor (e.g., ferrostatin-1) as a negative control.

-

-

Probe Loading:

-

Incubate the treated cells with C11-BODIPY 581/591 (e.g., 2.5 µM) for 30 minutes at 37°C.

-

-

Analysis:

-

Wash the cells with PBS.

-

Analyze the cells by flow cytometry or fluorescence microscopy.

-

The C11-BODIPY probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides.

-

An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation and the induction of ferroptosis.[12][13][14][15][16]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general workflow for its characterization.

Caption: Signaling cascade initiated by this compound.

Caption: Workflow for characterizing this compound's action.

Conclusion

This compound is a potent inhibitor of Protein Disulfide Isomerase with a multifaceted mechanism of action that converges on the induction of ER stress, activation of the Nrf2 antioxidant response, and a unique autophagic and ferroptotic cell death pathway. These characteristics make it a compelling molecule for further investigation and development as a therapeutic agent for glioblastoma and certain viral infections. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this field, facilitating further exploration of this compound's full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pyroptosis, ferroptosis, and autophagy cross-talk in glioblastoma opens up new avenues for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Autophagy-dependent ferroptosis as a potential treatment for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The protein disulfide isomerase inhibitor this compound inhibits Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein disulfide isomerase inhibitors constitute a new class of antithrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Detection of Ferroptosis by BODIPY™ 581/591 C11. | Semantic Scholar [semanticscholar.org]

- 13. Detection of Ferroptosis by BODIPY™ 581/591 C11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 15. Detection of Ferroptosis by BODIPY™ 581/591 C11 | Springer Nature Experiments [experiments.springernature.com]

- 16. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

3-Methyltoxoflavin: A Potent Inhibitor of Protein Disulfide Isomerase (PDI) for Therapeutic Development

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Protein disulfide isomerase (PDI) is a critical enzyme in the endoplasmic reticulum (ER) responsible for catalyzing the formation, breakage, and rearrangement of disulfide bonds in newly synthesized proteins.[1] Its role in maintaining protein homeostasis, or proteostasis, is essential for cell survival and function.[2] In numerous disease states, including cancer and viral infections, PDI activity is upregulated to support the increased demand for protein folding and to mitigate ER stress.[2][3] This dependency makes PDI an attractive therapeutic target. 3-Methyltoxoflavin has emerged as a potent, small-molecule inhibitor of PDI, demonstrating significant potential in preclinical studies for the treatment of glioblastoma and certain viral infections.[3][4] This technical guide provides an in-depth overview of this compound as a PDI inhibitor, consolidating key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

This compound: Compound Profile

This compound is a small molecule with the chemical formula C₈H₉N₅O₂ and a molecular weight of 207.19 g/mol .[5] It has been identified as a potent inhibitor of PDI, with a reported half-maximal inhibitory concentration (IC₅₀) of 170 nM.[4][6]

| Property | Value | Reference |

| Molecular Formula | C₈H₉N₅O₂ | [5] |

| Molecular Weight | 207.19 g/mol | [5] |

| PDI IC₅₀ | 170 nM | [4][6] |

Quantitative Data: Inhibitory Activity and Cellular Effects

The inhibitory potential of this compound against PDI has been quantified through various in vitro and cell-based assays. Its effects extend to antiviral activity, demonstrating its potential as a broad-spectrum therapeutic agent.

| Assay | Target/Cell Line | Result | Reference |

| PDI Inhibition | Purified PDI enzyme | IC₅₀ = 170 nM | [4][6] |

| Antiviral Activity | Chikungunya Virus (CHIKV) in Huh-7 cells | EC₅₀ = 0.19 µM | [3] |

| Antiviral Activity | Yellow Fever Virus (YFV) in Huh-7 cells | EC₅₀ = 0.37 µM | [3] |

| Cytotoxicity | Glioblastoma cell lines | Toxic | [4] |

Mechanism of Action: Induction of ER Stress and the Unfolded Protein Response

Inhibition of PDI by this compound disrupts the proper folding of proteins within the ER, leading to an accumulation of misfolded proteins. This condition, known as ER stress, triggers a cellular signaling cascade called the Unfolded Protein Response (UPR).[2] The UPR initially aims to restore proteostasis by upregulating chaperone proteins and enhancing protein degradation pathways.[2] However, prolonged or severe ER stress, as induced by potent PDI inhibition, overwhelms these adaptive mechanisms and activates pro-apoptotic pathways, leading to cell death.[2] This is a key mechanism behind the anti-cancer effects of this compound.

The UPR is mediated by three main sensor proteins in the ER membrane: IRE1α, PERK, and ATF6. Upon ER stress, these sensors activate downstream signaling pathways that collectively orchestrate the cellular response.

Experimental Protocols

PDI Inhibition Assay (Insulin Turbidity Assay)

This assay measures the ability of an inhibitor to prevent PDI-catalyzed reduction of insulin, which leads to the aggregation of the insulin β-chain and a measurable increase in turbidity.

Materials:

-

Recombinant human PDI

-

Insulin solution (10 mg/mL in 50 mM Tris-HCl, pH 7.5)

-

Dithiothreitol (DTT, 100 mM)

-

Sodium Phosphate Buffer (100 mM, pH 7.0)

-

EDTA (100 mM, pH 7.0)

-

This compound (or other test compounds)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 650 nm

Procedure:

-

Prepare Reaction Cocktail: For a 1 mL reaction, mix 756 µL of Sodium Phosphate Buffer, 24 µL of EDTA solution, and 120 µL of insulin solution. Prepare fresh.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

75 µL of the reaction cocktail.

-

A specific concentration of this compound or vehicle control (e.g., DMSO).

-

Approximately 1.5 µg of PDI enzyme.

-

Adjust the final volume to 90 µL with Sodium Phosphate Buffer.

-

-

Initiate Reaction: Add 10 µL of 100 mM DTT to each well to start the reaction.

-

Incubation and Measurement: Incubate the plate at 25°C. Measure the absorbance at 650 nm every 5 minutes for up to 60 minutes.

-

Data Analysis: Subtract the background absorbance (control without PDI). Calculate the rate of insulin reduction (change in A650/min) in the linear range. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Materials:

-

Cell line of interest (e.g., glioblastoma cells)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Lysis buffer

-

PCR tubes

-

Thermal cycler

-

Western blotting reagents and equipment

-

Anti-PDI antibody

Procedure:

-

Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 2 hours) at 37°C.

-

Cell Harvesting: Wash the cells with PBS and harvest them by scraping. Resuspend the cells in PBS with protease inhibitors.

-

Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step to 4°C.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Western Blot Analysis:

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration of each sample.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against PDI, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using an appropriate substrate.

-

-

Data Analysis: Quantify the band intensities for PDI at each temperature. Plot the percentage of soluble PDI against the temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion and Future Directions

This compound is a potent and promising inhibitor of PDI with demonstrated efficacy in preclinical models of cancer and viral diseases. Its mechanism of action, centered on the induction of ER stress and the UPR, provides a strong rationale for its therapeutic development. The experimental protocols detailed in this guide offer a framework for further investigation into the activity and mechanism of this compound and other PDI inhibitors. Future research should focus on elucidating the selectivity of this compound against the various PDI family members, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy and safety in in vivo models to pave the way for potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The protein disulfide isomerase inhibitor this compound inhibits Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Molecular basis of rutin inhibition of protein disulfide isomerase (PDI) by combined in silico and experimental methods - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02683A [pubs.rsc.org]

- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of 3-Methyltoxoflavin

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyltoxoflavin, a potent inhibitor of Protein Disulfide Isomerase (PDI), has emerged as a compound of significant interest in drug discovery and development. Its multifaceted biological activities, including the induction of the Nrf2 antioxidant response, endoplasmic reticulum (ER) stress, and autophagy, underscore its therapeutic potential in oncology and virology. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, offering detailed experimental protocols, tabulated quantitative data, and visual representations of its synthesis workflow and relevant signaling pathways.

Chemical Properties and Data

This compound, also known as 1,3,6-trimethylpyrimido[5,4-e][1][2][3]triazine-5,7(1H,6H)-dione, is a heterocyclic compound with a distinct pyrimidotriazine core. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉N₅O₂ | [4] |

| Molecular Weight | 207.19 g/mol | [4] |

| CAS Number | 32502-62-8 | [4] |

| Appearance | Light yellow to yellow solid | [4] |

| Solubility | Soluble in DMSO (50 mg/mL) | [4] |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [4] |

| PDI Inhibition (IC₅₀) | 170 nM | [4] |

Synthesis of this compound

The synthesis of this compound is based on the established methodologies for preparing pyrimido[5,4-e][1][2][3]triazine-5,7(1H,6H)-diones, which involves the condensation of a hydrazine derivative with a substituted uracil, followed by a reductive cyclization.[2][3]

Experimental Workflow

The overall synthetic workflow for this compound is depicted in the following diagram.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Formaldehyde Methylhydrazone

-

To a solution of methylhydrazine (1.0 eq) in ethanol, add formaldehyde (1.0 eq, 37% aqueous solution) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

The resulting hydrazone solution is typically used in the next step without further purification.

Step 2: Synthesis of 6-(2-Methylene-1-methylhydrazinyl)-3-methyl-5-nitrouracil

-

Prepare a solution of 6-chloro-3-methyl-5-nitrouracil (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran.[3]

-

Add the freshly prepared formaldehyde methylhydrazone solution (1.1 eq) to the solution of 6-chloro-3-methyl-5-nitrouracil.

-

Heat the reaction mixture under reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound (Reductive Cyclization)

-

Suspend the intermediate from Step 2 (1.0 eq) in 50% aqueous ethanol.[2]

-

Add zinc dust (4.0 eq) and ammonium chloride (2.0 eq) to the suspension.[2]

-

Stir the mixture vigorously and heat at reflux overnight, ensuring exposure to air.[2]

-

After cooling, treat the suspension with 1 M aqueous HCl to dissolve the remaining zinc.

-

Filter the precipitate and wash thoroughly with 1 M aqueous HCl and then with water.

-

Dry the solid product under vacuum to yield this compound.

Biological Activity and Signaling Pathways

This compound is a potent inhibitor of Protein Disulfide Isomerase (PDI), an enzyme crucial for proper protein folding in the endoplasmic reticulum.[4] Inhibition of PDI by this compound disrupts cellular homeostasis, leading to the activation of downstream stress response pathways.

PDI Inhibition and Downstream Signaling

The inhibition of PDI by this compound triggers a cascade of cellular events, primarily the Unfolded Protein Response (UPR) due to the accumulation of misfolded proteins in the ER, and the activation of the Nrf2 antioxidant response.

Caption: Signaling pathway of this compound.

The inhibition of PDI by this compound leads to an accumulation of misfolded proteins in the ER, thereby inducing ER stress.[1] This activates the three main branches of the UPR: IRE1α, PERK, and ATF6.[1] Concurrently, ER stress can modulate the Keap1-Nrf2 pathway. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, under stress conditions, this inhibition is relieved, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and activate the transcription of a suite of antioxidant and detoxification genes.[5][6] Furthermore, prolonged ER stress can also lead to the induction of autophagy as a cellular survival mechanism.[4][7]

Conclusion

This compound is a potent PDI inhibitor with significant potential for therapeutic development. This guide provides a foundational understanding of its synthesis and chemical properties, offering researchers and drug development professionals the necessary information to further explore its biological activities and potential applications. The detailed synthetic protocol and elucidation of its mechanism of action through key signaling pathways provide a solid basis for future research and optimization of this promising compound.

References

- 1. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel synthesis of N1-(substituted)-pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Route to Substituted Pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones and Facile Extension to 5,7(6H,8H) Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of endoplasmic reticulum stress-inducing agents by antagonizing autophagy: a new potential strategy for identification of anti-cancer therapeutics in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 3-Methyltoxoflavin: A Technical Guide to a Novel Natural Product Derivative

For Immediate Release

This technical whitepaper provides a comprehensive overview of the discovery, characterization, and biological activities of 3-Methyltoxoflavin, a natural product derivative with significant potential in drug development. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction: The Rise of a Bioactive Molecule

This compound has emerged as a molecule of interest due to its potent biological activities, including its role as a protein disulfide isomerase (PDI) inhibitor and its antiviral properties. While the initial discovery of this compound as a distinct natural product is not extensively documented in publicly available literature, it is recognized as a derivative of the well-known bacterial toxin, toxoflavin. Toxoflavin is produced by several species of the Gram-negative bacterium Burkholderia, including Burkholderia glumae, the causative agent of rice grain rot. The structural similarity and co-occurrence in the context of toxoflavin-producing organisms strongly suggest that this compound originates from the same or a closely related biosynthetic pathway.

Biosynthetic Origins: A Derivative of the Toxoflavin Pathway

The biosynthesis of toxoflavin in Burkholderia glumae is a well-characterized pathway that serves as a model for understanding the formation of this compound. The pathway begins with guanosine triphosphate (GTP) and proceeds through a series of enzymatic modifications encoded by the tox gene cluster.

A key step in the formation of toxoflavin is the methylation of the pyrimidotriazine ring system. The enzyme ToxA, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, is responsible for the final two methylation steps in toxoflavin biosynthesis. It is hypothesized that this compound arises from a variation in this methylation process, potentially through the action of a less specific methyltransferase or an alternative enzymatic modification within the toxoflavin pathway.

Below is a diagram illustrating the established biosynthetic pathway of toxoflavin, which provides a foundational understanding of the likely origin of this compound.

Caption: Simplified biosynthetic pathway of toxoflavin.

Biological Activities and Mechanism of Action

This compound has been identified as a potent inhibitor of Protein Disulfide Isomerase (PDI), an enzyme crucial for the proper folding of proteins in the endoplasmic reticulum. This inhibition is a key aspect of its biological activity.

Protein Disulfide Isomerase (PDI) Inhibition

PDI plays a critical role in cellular homeostasis, and its inhibition can lead to endoplasmic reticulum (ER) stress and ultimately, cell death. This compound has been shown to be a potent PDI inhibitor with an IC50 of 170 nM. This activity has been validated through various assays, including thermal shift and cellular thermal shift assays (CETSA). The inhibition of PDI is thought to be a primary mechanism behind the observed anticancer and antiviral effects of this compound.

The diagram below illustrates the central role of PDI in protein folding and the inhibitory effect of this compound.

Caption: Inhibition of PDI by this compound.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound, particularly against Chikungunya virus (CHIKV) and Yellow Fever virus (YFV). The antiviral mechanism is likely linked to its PDI inhibitory activity, as viral glycoproteins require proper folding and disulfide bond formation, processes mediated by host cell PDI.

Quantitative Data

The following tables summarize the key quantitative data associated with the biological activity of this compound.

| Parameter | Value | Assay | Cell Line |

| PDI Inhibition (IC50) | 170 nM | Enzymatic Assay | - |

| Antiviral Activity (EC50) | 200 nM | Cell-based Assay | Huh-7 |

| (Chikungunya Virus) | |||

| Antiviral Activity (EC50) | 370 nM | Cell-based Assay | Huh-7 |

| (Yellow Fever Virus) |

Table 1: Bioactivity of this compound

| Property | Result |

| Human Microsomal Stability | Excellent |

| Mouse Microsomal Stability | Excellent |

| Solubility | Good |

| Caco-2 Permeability | High |

| P-glycoprotein Substrate | Unlikely |

Table 2: In Vitro ADME Properties of this compound

Experimental Protocols

3-Methyltoxoflavin (CAS: 32502-62-8): A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyltoxoflavin, with the CAS number 32502-62-8, is a potent small molecule inhibitor of Protein Disulfide Isomerase (PDI). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a focus on its potential applications in oncology and virology. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside visualizations of the signaling pathways it modulates. This document aims to serve as a core resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Chemical Properties and Data

This compound, also known as 1,3,6-trimethylpyrimido[5,4-e][1][2][3]triazine-5,7(1H,6H)-dione, is a derivative of the natural product toxoflavin.[4] Its core structure is a pyrimido[5,4-e][1][2][3]triazine ring system.

| Property | Value | Reference |

| CAS Number | 32502-62-8 | N/A |

| Molecular Formula | C₈H₉N₅O₂ | [5] |

| Molecular Weight | 207.19 g/mol | [5] |

| Appearance | Solid (inferred) | N/A |

| Solubility | Soluble in DMSO | [6] |

Synthesis

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of N1-substituted pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones.[4][7] The following protocol is a proposed adaptation for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Formation of the Hydrazone

-

To a solution of methylhydrazine in a suitable solvent such as ethanol, add an equimolar amount of an appropriate aldehyde (e.g., formaldehyde or a protected equivalent).

-

Reflux the mixture for several hours to facilitate the formation of the corresponding hydrazone.

-

Cool the reaction mixture to room temperature and collect the precipitated hydrazone by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

Step 2: Condensation with 6-chloro-3-methyl-5-nitrouracil

-

Suspend the synthesized hydrazone and 6-chloro-3-methyl-5-nitrouracil in a solvent like ethanol.

-

Add a Lewis acid catalyst, such as aluminum trichloride, to the mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude condensation product.

Step 3: Reductive Cyclization

-

Dissolve the crude product from Step 2 in a mixture of ethanol and water.

-

Add zinc dust and ammonium chloride to the solution.

-

Heat the mixture to reflux with vigorous stirring for several hours. The progress of the cyclization can be monitored by TLC.

-

Upon completion, filter the hot reaction mixture to remove the zinc dust.

-

Cool the filtrate to allow the product, this compound, to crystallize.

-

Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Biological Activity

This compound has been identified as a potent inhibitor of Protein Disulfide Isomerase (PDI), an enzyme crucial for protein folding in the endoplasmic reticulum.[8][9] PDI is overexpressed in several cancers, including glioblastoma, making it a promising therapeutic target.[8][9]

Anti-Glioblastoma Activity

This compound, referred to as compound 35G8 in a key study, exhibits significant cytotoxicity against a panel of human glioblastoma cell lines.[8][9]

| Cell Line | Assay | Endpoint | Result | Reference |

| HCT116 | MTT Assay | Cytotoxicity | Cytotoxic | [9] |

| U87MG | Various | Cell Death | Induces a mixture of autophagy and ferroptosis | [8][9] |

Antiviral Activity

This compound has demonstrated antiviral activity against Chikungunya virus (CHIKV).[10]

| Virus | Cell Line | Assay | Endpoint | Result | Reference |

| Chikungunya Virus (CHIKV) | Huh-7 | Cell-based assay | EC₅₀ | 200 nM | [10] |

| Yellow Fever Virus (YFV) | Huh-7 | Cell-based assay | EC₅₀ | 370 nM | [10] |

PDI Inhibition

The primary mechanism of action of this compound is the inhibition of PDI.

| Assay | Endpoint | Result | Reference |

| Insulin Turbidity Assay | IC₅₀ | 170 nM | [6] |

Experimental Protocols

Protein Disulfide Isomerase (PDI) Inhibition Assay (Insulin Turbidity Assay)

This assay is based on the principle that PDI reduces the disulfide bonds in insulin, causing the β-chain to precipitate, which can be measured as an increase in turbidity.

-

Reagents:

-

Human PDI enzyme

-

Insulin solution

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

This compound (dissolved in DMSO)

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, DTT, and insulin.

-

Add varying concentrations of this compound (or DMSO as a control) to the wells of a 96-well plate.

-

Initiate the reaction by adding the PDI enzyme to the wells.

-

Immediately measure the absorbance at 650 nm over time using a plate reader.

-

The rate of increase in turbidity is proportional to PDI activity.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Reagents:

-

Glioblastoma cell lines (e.g., U87MG)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

-

Procedure:

-

Seed glioblastoma cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Antiviral Plaque Assay

This assay is used to determine the effective concentration of an antiviral compound.

-

Reagents:

-

Host cell line (e.g., Huh-7)

-

Chikungunya virus (CHIKV) stock

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

-

-

Procedure:

-

Seed host cells in 6-well plates to form a confluent monolayer.

-

Infect the cells with a known dilution of CHIKV for 1-2 hours.

-

Remove the virus inoculum and wash the cells.

-

Overlay the cells with a semi-solid medium containing various concentrations of this compound.

-

Incubate the plates for several days until viral plaques are visible.

-

Fix and stain the cells with crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control to determine the EC₅₀.

-

Signaling Pathways and Mechanism of Action

This compound's inhibition of PDI leads to the activation of several cellular stress response pathways.[8][9]

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

Inhibition of PDI, a key ER chaperone, disrupts protein folding, leading to an accumulation of unfolded proteins in the ER, a condition known as ER stress. This triggers the Unfolded Protein Response (UPR), a signaling network that aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe.

References

- 1. Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1,2,4]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Burkholderia glumae ToxA is a Dual Specificity Methyltransferase that Catalyzes the Last Two Steps of Toxoflavin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel synthesis of N1-(substituted)-pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karenbiotech.com [karenbiotech.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A New Route to Substituted Pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones and Facile Extension to 5,7(6H,8H) Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Mechanistic Elucidation of a Class of Protein Disulfide Isomerase Inhibitors for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and Mechanistic Elucidation of a Class of PDI Inhibitors for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The protein disulfide isomerase inhibitor this compound inhibits Chikungunya virus [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 3-Methyltoxoflavin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyltoxoflavin, a derivative of the natural product toxoflavin, has emerged as a molecule of significant interest in virology and oncology. This technical guide provides a comprehensive overview of its biological activities, focusing on its potent antiviral and anticancer properties. The primary mechanism of action is attributed to its inhibition of Protein Disulfide Isomerase (PDI), a crucial enzyme in protein folding and viral entry. This document consolidates quantitative data on its efficacy, details the experimental protocols used for its evaluation, and visualizes its known signaling pathways and experimental workflows.

Core Biological Activities

This compound exhibits a range of biological effects, primarily stemming from its potent inhibitory action against Protein Disulfide Isomerase (PDI). This inhibition disrupts cellular processes that are critical for the proliferation of cancer cells and the replication of certain viruses.

Antiviral Activity

This compound has demonstrated notable efficacy against specific enveloped viruses, particularly Chikungunya virus (CHIKV) and Yellow Fever Virus (YFV).[1][2][3] The proposed mechanism involves the inhibition of PDI, which is essential for the correct folding and disulfide bond formation of viral envelope glycoproteins (E1 and E2) required for viral entry and replication.[1]

Anticancer Activity

As a potent PDI inhibitor, this compound displays significant cytotoxicity against various cancer cell lines, with pronounced activity against glioblastoma.[1][4] PDI is often overexpressed in cancer cells, making it a promising therapeutic target. Inhibition of PDI by this compound leads to endoplasmic reticulum (ER) stress, induction of the Nrf2 antioxidant response, and ultimately, cell death through a combination of autophagy and ferroptosis.[1][4]

Quantitative Biological Data

The biological activity of this compound has been quantified in various in vitro assays. The following tables summarize the key efficacy and cytotoxicity data.

Table 1: Antiviral Activity of this compound

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Chikungunya Virus (CHIKV) | Huh-7 | 0.19 - 0.2 | 3.4 - 6.2 | 17 - 30.8 | [1][2] |

| Chikungunya Virus (CHIKV) | BHK-21 | 0.2 | 6.2 | 30.8 | [1] |

| Chikungunya Virus (CHIKV) | Vero 76 | Toxic | - | 0 | [1] |

| Yellow Fever Virus (YFV) | Huh-7 | 0.37 | 1.2 | 3.2 | [1][2][3] |

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50)

Table 2: Enzyme Inhibition and Cytotoxicity of this compound

| Target/Cell Line | IC50 (nM) | CC50 (µM) | Notes | Reference |

| Protein Disulfide Isomerase (PDI) | 170 | - | Potent enzyme inhibition | [1][4] |

| Glioblastoma Cell Lines | - | Varies | Toxic in a panel of human glioblastoma cells | [4] |

| HepG2 | - | 11.0 | Cytotoxicity assessment | [1] |

IC50: Half-maximal inhibitory concentration

Table 3: In Vitro ADME Properties of this compound

| Parameter | Value | Interpretation | Reference |

| Solubility (pH 7.4) | > 200 µM | Good solubility | [1] |

| Caco-2 Permeability | High | Good potential for oral absorption | [1][2] |

| P-glycoprotein Substrate | Unlikely | Low potential for drug efflux | [1][2] |

| Metabolic Stability (Human & Mouse Liver Microsomes) | t1/2 > 186.4 min | Excellent metabolic stability | [1][2] |

| Hepatic Intrinsic Clearance (Clint) | < 7.4 µL/min/mg protein | Low clearance | [1] |

ADME: Absorption, Distribution, Metabolism, and Excretion

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are mediated through its interaction with key cellular pathways.

PDI Inhibition and Downstream Effects

The primary molecular target of this compound is Protein Disulfide Isomerase (PDI). Inhibition of PDI leads to a cascade of cellular events, including ER stress and the unfolded protein response (UPR). This disruption of protein folding homeostasis is particularly detrimental to cells with high secretory loads, such as cancer cells and virus-infected cells.

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound's biological activity.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a substance that is toxic to cells.

Detailed Steps:

-

Cell Seeding: Plate cells, such as HepG2 or Huh-7, in 96-well plates at a density of approximately 2 x 10^4 cells per well and incubate for 24 hours.[1]

-

Compound Addition: Treat the cells with two-fold serial dilutions of this compound.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 humidified incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells using a microplate reader.

-

Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Antiviral Plaque Assay

This assay is used to determine the effective concentration of an antiviral compound.

Detailed Steps:

-

Cell Seeding: Plate host cells (e.g., Huh-7 or Vero 76) in multi-well plates to form a confluent monolayer.

-

Viral Infection: Infect the cell monolayer with the virus of interest (e.g., CHIKV).

-

Compound Treatment: After a period of viral adsorption, remove the inoculum and add media containing serial dilutions of this compound.

-

Overlay: Cover the cells with a semi-solid medium (e.g., containing agarose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for several days to allow for plaque development.

-

Visualization: Fix the cells and stain with a dye (e.g., crystal violet) that stains living cells, leaving the plaques (areas of dead or destroyed cells) unstained.

-

Data Analysis: Count the number of plaques at each compound concentration and calculate the EC50 value, the concentration at which viral plaque formation is reduced by 50%.

Conclusion and Future Directions

This compound is a promising lead compound with potent, dual-action antiviral and anticancer activities centered on the inhibition of PDI. Its favorable in vitro ADME profile suggests its potential for further development.[1][2] Future research should focus on elucidating the full spectrum of its cellular targets, optimizing its structure to enhance selectivity and reduce potential off-target effects, and evaluating its efficacy and safety in in vivo models. The insights gained from studying this compound will be invaluable for the development of novel therapeutics targeting PDI and related pathways in infectious diseases and oncology.

References

- 1. The Protein Disulfide Isomerase Inhibitor this compound Inhibits Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The protein disulfide isomerase inhibitor this compound inhibits Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

In Vitro ADME Properties of 3-Methyltoxoflavin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-Methyltoxoflavin, a potent inhibitor of protein disulfide isomerase (PDI) with demonstrated antiviral activity. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of available data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows. The information presented herein is critical for the preclinical assessment and further development of this compound as a potential therapeutic agent.

Introduction

This compound has emerged as a compound of interest due to its potent inhibitory activity against protein disulfide isomerase (PDI), an enzyme implicated in various diseases, including viral infections and cancer.[1] A thorough understanding of its ADME profile is paramount for predicting its pharmacokinetic behavior and potential for clinical success. This guide summarizes the currently available in vitro ADME data for this compound and provides detailed, representative protocols for the key assays used to generate such data.

In Vitro ADME Data Summary

The following tables summarize the quantitative in vitro ADME data for this compound based on available scientific literature.

Table 1: Physicochemical Properties and Solubility

| Property | Value | Source |

| Solubility | Good | [2][3] |

Table 2: Absorption and Permeability

| Assay | Parameter | Result | Classification | Source |

| Caco-2 Permeability | Papp (A→B) | High | High Permeability | [2][3] |

| P-glycoprotein (P-gp) Substrate Assessment | - | Unlikely to be a P-gp substrate | - | [2][3] |

Table 3: Metabolism

| Assay | Species | Parameter | Result | Classification | Source |

| Microsomal Stability | Human | Metabolic Stability | Excellent | High Stability | [2][3] |

| Microsomal Stability | Mouse | Metabolic Stability | Excellent | High Stability | [2][3] |

Table 4: Distribution and Excretion (Data Not Currently Available)

| Assay | Parameter | Result |

| Plasma Protein Binding | % Bound | Data Not Available |

| CYP450 Inhibition | IC50 | Data Not Available |

Experimental Protocols

The following sections provide detailed, representative methodologies for the key in vitro ADME experiments. While the specific protocols used for this compound have not been published, these reflect standard industry practices.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound by measuring its transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., Lucifer yellow).

-

Transport Study:

-

The test compound (e.g., 10 µM this compound) is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is measured over time (typically up to 2 hours). This assesses absorptive transport (A→B).

-

To assess efflux, the compound is added to the basolateral side, and its appearance in the apical compartment is measured (B→A).

-

-

Sample Analysis: Samples from both compartments are collected at various time points and the concentration of the test compound is quantified using LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

-

The efflux ratio (Papp(B→A) / Papp(A→B)) is calculated to determine if the compound is a substrate of efflux transporters like P-gp.

-

Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).

Methodology:

-

Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound (e.g., 1 µM this compound).

-

Reaction Initiation: The metabolic reaction is initiated by adding a cofactor, typically NADPH. A control incubation without NADPH is also run to assess non-enzymatic degradation.

-

Time Course Sampling: The mixture is incubated at 37°C, and aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

-

Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

-

Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From this, the half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to target tissues.

Methodology:

-

Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane that allows the passage of unbound drug but not proteins.

-

Sample Preparation: The test compound is added to plasma (from human or other species) and placed in one chamber of the RED device. The other chamber contains a protein-free buffer solution.

-

Equilibration: The device is incubated at 37°C for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium between the two chambers.

-

Sample Collection: After incubation, samples are collected from both the plasma and buffer chambers.

-

Sample Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.

-

Data Analysis: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) * 100%.

CYP450 Inhibition Assay

Objective: To assess the potential of a compound to inhibit the activity of major CYP450 isoforms, which is a common cause of drug-drug interactions.

Methodology:

-

Incubation: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.) in the presence of varying concentrations of the test compound (e.g., this compound).

-

Reaction Initiation and Termination: The reaction is initiated by adding NADPH and terminated after a short incubation period by adding a quenching solvent.

-

Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

-

Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (without the inhibitor). The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway of this compound

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for In Vitro ADME Screening

References

An In-depth Technical Guide to 3-Methyltoxoflavin: Molecular Structure, Properties, and Biological Activity

Introduction

3-Methyltoxoflavin is a derivative of the potent bacterial toxin, toxoflavin (also known as reumycin). It is a small molecule belonging to the pyrimido[5,4-e]-1,2,4-triazine class of compounds. Initially identified for its toxic properties, recent research has highlighted its potential as a therapeutic agent, particularly due to its activity as a potent inhibitor of protein disulfide isomerase (PDI).[1][2] This guide provides a detailed overview of the molecular structure, formula, physicochemical properties, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Molecular Structure and Formula

This compound is characterized by a tricyclic pyrimido-triazine core with three methyl groups. Its systematic name is 1,3,6-Trimethyl-pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-dione.[1]

Physicochemical and Biological Data

The following table summarizes key quantitative data for this compound, facilitating comparison and analysis.

| Property | Value | Notes and References |

| Molecular Weight | 207.19 g/mol | [1][3] |

| PDI Inhibition (IC₅₀) | 170 nM | This compound is a potent inhibitor of Protein disulfide isomerase (PDI).[1][2] |

| Antiviral Activity (EC₅₀) | 200 nM (Chikungunya virus) | Activity measured in a cell-based assay using Huh-7 cells.[4] |

| Antiviral Activity (EC₅₀) | 370 nM (Yellow fever virus) | Activity measured in a cell-based assay using Huh-7 cells.[4] |

| Solubility | 50 mg/mL in DMSO150 mg/mL in DMSO | Hygroscopic DMSO can significantly impact solubility.[2] A separate source reports a higher solubility.[1] It is recommended to use newly opened DMSO for preparing stock solutions.[2] |

| In Vitro Permeability | High | Assessed via Caco-2 permeability assay, suggesting it is not likely to be a P-glycoprotein substrate.[4] |

| Metabolic Stability | Excellent | Demonstrated in in vitro human and mouse microsomal metabolic stability assays.[4] |

Biosynthesis of the Toxoflavin Core

While the direct synthesis of this compound is not extensively detailed in the cited literature, the biosynthesis of its parent compound, toxoflavin, is well-characterized. It originates from Guanosine triphosphate (GTP) and involves a set of enzymes encoded by the tox operon (toxA-E) found in bacteria like Burkholderia glumae.[5][6] The protein ToxA, a methyltransferase, is responsible for the final two methylation steps in the pathway.[6]

Caption: Biosynthetic pathway of toxoflavin from GTP.

Experimental Protocols

This section provides detailed methodologies for key experiments involving toxoflavin derivatives and this compound.

HPLC Analysis of Toxoflavin Production

This protocol is used to quantify the production of toxoflavin from bacterial cultures or enzymatic assays.

-

Instrumentation: Agilent 1100 HPLC system (or equivalent) with a vacuum degasser, quaternary pump, autosampler (cooled to 4°C), column thermostat (30°C), and a diode array detector.[7]

-

Column: Luna C18 column (4.6 × 150 mm, 5 μm, Phenomenex).[7]

-

Mobile Phase:

-

Flow Rate: 1 mL/min.[7]

-

Injection Volume: 100 μL.[7]

-

Gradient Program:

-

Pre-equilibrate the column with 100% Solvent A / 0% Solvent B.[7]

-

Upon injection, maintain this composition for 2 minutes.[7]

-

(Note: The full gradient program was not detailed in the source material, but would typically involve a linear increase in Solvent B to elute the compound, followed by a re-equilibration step).

-

-

Detection: Diode array detector, monitoring at the appropriate wavelength for toxoflavin.

References

- 1. molnova.com [molnova.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. The protein disulfide isomerase inhibitor this compound inhibits Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Burkholderia glumae ToxA is a Dual Specificity Methyltransferase that Catalyzes the Last Two Steps of Toxoflavin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Antiviral Spectrum of 3-Methyltoxoflavin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyltoxoflavin, a derivative of the natural product toxoflavin, has emerged as a molecule of interest in antiviral research. Primarily identified as a potent inhibitor of Protein Disulfide Isomerase (PDI), its mechanism of action is linked to the disruption of proper viral glycoprotein folding, a critical step in the lifecycle of many enveloped viruses. This document provides a comprehensive overview of the known antiviral spectrum of this compound, details the experimental protocols used for its evaluation, and visualizes the proposed signaling pathways affected by its activity. The data presented herein is intended to serve as a technical resource for researchers engaged in the discovery and development of novel antiviral therapeutics.

Antiviral Spectrum of this compound

This compound has been evaluated against a panel of viruses, demonstrating a narrow but potent spectrum of activity. Its efficacy is most pronounced against Chikungunya virus (CHIKV) and Yellow Fever Virus (YFV). The quantitative data from these antiviral assays are summarized in the tables below.

In Vitro Antiviral Activity

The antiviral activity of this compound was determined in cell-based assays, with the half-maximal effective concentration (EC50) and the selectivity index (SI) being key metrics of its potency and therapeutic window.

| Virus | Virus Family | Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Chikungunya Virus (CHIKV) | Togaviridae | S27 | Huh-7 | 0.19 | 3.23 | 17 | [1] |

| Yellow Fever Virus (YFV) | Flaviviridae | 17D | Huh-7 | 0.37 | >1.2 | 3.2 | [1] |

| Chikungunya Virus (CHIKV) | Togaviridae | S27 | Vero 76 | Toxic | Toxic | 0 | [1] |

EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/EC50).

Antiviral Screening Panel

In a broader screening effort, this compound was tested against a diverse panel of 17 viruses. Notably, it did not exhibit significant activity against the other viruses in the panel, suggesting a specific, rather than a promiscuous, antiviral effect.[1] The following table lists the viruses against which this compound was found to be inactive.

| Virus Family | Virus Tested |

| Arenaviridae | Tacaribe virus |

| Bunyaviridae | La Crosse virus, Rift Valley fever virus |

| Coronaviridae | SARS-CoV |

| Flaviviridae | Dengue virus 2, West Nile virus |

| Herpesviridae | Herpes simplex virus 1 |

| Orthomyxoviridae | Influenza A virus |

| Paramyxoviridae | Respiratory syncytial virus |

| Picornaviridae | Coxsackievirus B3, Poliovirus, Rhinovirus 14 |

| Poxviridae | Vaccinia virus |

| Rhabdoviridae | Vesicular stomatitis virus |

| Togaviridae | Semliki Forest virus, Western equine encephalitis virus |

Proposed Mechanism of Action

The primary mechanism of antiviral activity for this compound is attributed to its potent inhibition of Protein Disulfide Isomerase (PDI), a host cell enzyme crucial for the proper folding of proteins, including the envelope glycoproteins of many viruses.[1]

Inhibition of Viral Glycoprotein Folding

Many enveloped viruses, including CHIKV and YFV, rely on the host cell's PDI to catalyze the formation and rearrangement of disulfide bonds in their envelope glycoproteins (e.g., E1 and E2 proteins in alphaviruses).[1] These correctly folded glycoproteins are essential for virus assembly and entry into new host cells. By inhibiting PDI, this compound disrupts this process, leading to misfolded glycoproteins and the production of non-infectious viral particles.

Figure 1. Inhibition of Viral Glycoprotein Folding by this compound.

Induction of Cellular Stress Responses

Inhibition of PDI by this compound also leads to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), triggering a cellular state known as ER stress. This, in turn, can activate downstream signaling pathways, including the Nrf2 antioxidant response and autophagy, which may contribute to the overall antiviral state of the cell.

Figure 2. Induction of Cellular Stress Responses by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral activity.

Chikungunya Virus (CHIKV) Replicon Assay

This assay is used for the initial screening of compounds that inhibit viral replication in a BSL-2 environment, as the replicon system does not produce infectious virus particles.

Objective: To identify compounds that inhibit the replication of the CHIKV replicon.

Materials:

-

BHK-21 cells stably expressing the CHIKV replicon with a Gaussia luciferase (GLuc) reporter gene.

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Test compounds (this compound) at various concentrations.

-

96-well cell culture plates.

-

GLuc assay reagent.

-

Luminometer.

Protocol:

-

Seed BHK-21-CHIKV-replicon cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the test compound dilutions to the respective wells. Include a no-drug control.

-

Incubate the plate for 48 hours at 37°C with 5% CO2.

-

After incubation, collect the cell culture supernatant.

-

Measure the GLuc activity in the supernatant according to the manufacturer's protocol using a luminometer.

-

Calculate the percent inhibition of replication relative to the no-drug control.

Figure 3. Experimental Workflow for the CHIKV Replicon Assay.

Plaque Reduction Assay

This assay is the gold standard for quantifying the infectivity of a virus and determining the antiviral efficacy of a compound.

Objective: To determine the EC50 of this compound against a specific virus.

Materials:

-

Susceptible host cells (e.g., Huh-7 or Vero 76).

-

Complete growth medium.

-

Virus stock of known titer (e.g., CHIKV).

-

Test compound (this compound) at various concentrations.

-

Semi-solid overlay medium (e.g., containing methylcellulose or agarose).

-

Crystal violet staining solution.

-

12-well or 24-well cell culture plates.

Protocol:

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of this compound in infection medium (e.g., DMEM with 2% FBS).

-

Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

-

Aspirate the growth medium from the cell monolayers and infect with the virus-compound mixture.

-

Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Remove the inoculum and gently add the semi-solid overlay medium.

-

Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-4 days).

-

After incubation, fix the cells (e.g., with 10% formalin) and then stain with crystal violet.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value by non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration (CC50) of a compound.

Objective: To determine the CC50 of this compound.

Materials:

-

Host cells (e.g., Huh-7).

-

Complete growth medium.

-

Test compound (this compound) at various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

Protocol:

-

Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

-

Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay (e.g., 48 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells and determine the CC50 value.

Conclusion

This compound demonstrates specific and potent in vitro activity against Chikungunya virus and Yellow Fever Virus, likely through the inhibition of the host PDI enzyme. This leads to impaired viral glycoprotein folding and the production of non-infectious virions. The compound's narrow spectrum suggests a targeted mechanism of action rather than broad cytotoxicity. Further investigation into the downstream effects of PDI inhibition, such as the induction of ER stress and autophagy, may reveal additional facets of its antiviral activity. The detailed protocols provided herein offer a foundation for the continued study and evaluation of this compound and other PDI inhibitors as potential antiviral agents.

References

The Cellular Impact of 3-Methyltoxoflavin: A Technical Guide to Affected Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyltoxoflavin, a potent inhibitor of Protein Disulfide Isomerase (PDI), has emerged as a molecule of significant interest in oncology and virology.[1] Its cytotoxic effects, particularly in glioblastoma, are not mediated by classical apoptosis or necrosis but rather by a complex interplay of cellular stress and regulated cell death pathways.[1] This technical guide provides an in-depth analysis of the cellular pathways modulated by this compound, with a focus on its mechanism of action, quantitative effects, and the experimental methodologies used to elucidate these pathways.

Primary Molecular Target: Protein Disulfide Isomerase (PDI)